molecular formula C8H11BrN2 B1376071 2-(5-Bromopyridin-3-YL)propan-2-amine CAS No. 1211519-20-8

2-(5-Bromopyridin-3-YL)propan-2-amine

Cat. No. B1376071
CAS RN: 1211519-20-8
M. Wt: 215.09 g/mol
InChI Key: JBHIXQLKEGEKRU-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-3-YL)propan-2-amine, also known as 5-bromopyridine-2-propanamine, is an organic compound that has been used in many scientific research applications. It is a colorless, volatile liquid that has a pyridine-like odor. It is soluble in water and alcohol, and has a boiling point of 130°C and a melting point of -21°C.

Scientific Research Applications

Selective Amination Processes

  • Selective Catalyzed Amination : A study demonstrated the use of a palladium-Xantphos complex for the selective amination of polyhalopyridines, including 5-bromo-2-chloropyridine, to produce high yields of aminopyridines (Ji, Li, & Bunnelle, 2003).

Mechanism of Intramolecular Amination

  • Intramolecular Amination Mechanism : Research investigating the intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines and N-(2-chloropyridin-3-yl)azaheteroarylamines unraveled the mechanism of ring closure in auto-tandem amination (Loones et al., 2007).

Copper Catalysis in Amination

  • Copper-Catalyzed Amination : A study highlighted the conversion of bromopyridine to aminopyridine using copper catalysis, demonstrating an efficient process with low catalyst loading and mild reaction conditions (Lang et al., 2001).

Applications in Synthesis of Bioactive Compounds

  • Synthesis of Bioactive Compounds : 2-Aminopyridines, derived from compounds like 2-(5-Bromopyridin-3-yl)propan-2-amine, are essential in the synthesis of bioactive natural products and organic materials, underscoring their significant role in medicinal chemistry (Bolliger, Oberholzer, & Frech, 2011).

Novel Pyridine Derivatives and Biological Activities

  • Synthesis and Biological Activities of Pyridine Derivatives : Research on palladium-catalyzed Suzuki cross-coupling reactions described the creation of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, highlighting their potential applications in liquid crystals and antimicrobial activities (Ahmad et al., 2017).

Modular Synthesis of C-Ribonucleosides

  • Modular Synthesis of C-Ribonucleosides : A methodology for preparing diverse pyridin-2-yl and pyridin-3-yl C-ribonucleosides showcased the versatility of bromopyridines in synthesizing complex molecules useful in various biological applications (Štefko et al., 2011).

Synthesis of Pyridin-2-ones

  • Halogenated and Arylated Pyridin-2-ones : A study described the synthesis of halogenated and arylated 1H-pyridin-2-ones starting from pyridinium N-(pyridin-2-yl)aminides, revealing a pathway involving bromopyridines (Filace et al., 2013).

Catalytic Applications in Ethylene Dimerization

  • Selective Ethylene Dimerization Catalysts : Research on (imino)pyridine palladium(II) complexes, including those derived from bromopyridines, showed their potential as catalysts in ethylene dimerization processes (Nyamato, Ojwach, & Akerman, 2015).

properties

IUPAC Name

2-(5-bromopyridin-3-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-8(2,10)6-3-7(9)5-11-4-6/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHIXQLKEGEKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CN=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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